1-(4-ethoxy-1,3-benzothiazol-2-yl)methanamine dihydrochloride
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Overview
Description
1-(4-ethoxy-1,3-benzothiazol-2-yl)methanamine dihydrochloride is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This particular compound is characterized by the presence of an ethoxy group at the 4-position of the benzothiazole ring and a methanamine group at the 2-position, forming a dihydrochloride salt. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ethoxy-1,3-benzothiazol-2-yl)methanamine dihydrochloride can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with ethyl chloroacetate to form the intermediate ethyl 2-(4-ethoxy-1,3-benzothiazol-2-yl)acetate. This intermediate is then subjected to reduction using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield 1-(4-ethoxy-1,3-benzothiazol-2-yl)methanamine. Finally, the compound is converted to its dihydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar synthetic routes. The process may be optimized for higher yields and purity, and may involve the use of automated reactors and purification systems. The key steps include the condensation reaction, reduction, and salt formation, with careful control of reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-(4-ethoxy-1,3-benzothiazol-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can further modify the benzothiazole ring or the methanamine group.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced benzothiazole derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
1-(4-ethoxy-1,3-benzothiazol-2-yl)methanamine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex benzothiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(4-ethoxy-1,3-benzothiazol-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-methoxy-1,3-benzothiazol-2-yl)methanamine dihydrochloride
- 1-(4-ethyl-1,3-benzothiazol-2-yl)methanamine dihydrochloride
- 1-(4-chloro-1,3-benzothiazol-2-yl)methanamine dihydrochloride
Uniqueness
1-(4-ethoxy-1,3-benzothiazol-2-yl)methanamine dihydrochloride is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group may enhance the compound’s solubility and ability to interact with specific molecular targets, making it a valuable compound for various applications.
Properties
CAS No. |
2770368-55-1 |
---|---|
Molecular Formula |
C10H14Cl2N2OS |
Molecular Weight |
281.2 |
Purity |
95 |
Origin of Product |
United States |
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